4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide
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Overview
Description
4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C14H22ClNO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the 4-position, an ethoxy group at the 3-position, and two propyl groups attached to the nitrogen atom of the sulfonamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-chloro-3-ethoxybenzenesulfonamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethoxy group can be oxidized to a carboxylic acid, and the sulfonamide group can undergo reduction to form corresponding amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Various substituted benzenesulfonamides.
Oxidation: 4-chloro-3-ethoxybenzenesulfonic acid.
Reduction: 4-chloro-3-ethoxybenzenesulfonamide.
Hydrolysis: 4-chloro-3-ethoxybenzenesulfonic acid and dipropylamine.
Scientific Research Applications
4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethoxy and propyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-chloro-3-ethoxy-N,N-diethylbenzenesulfonamide: Similar structure but with ethyl groups instead of propyl groups.
4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group
Uniqueness
4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Biological Activity
4-Chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide is an organic compound with significant biological activity, primarily investigated for its potential as an enzyme inhibitor and its therapeutic properties. This article presents an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
- Molecular Formula : C14H22ClNO3S
- Molecular Weight : 305.85 g/mol
- IUPAC Name : this compound
- CAS Number : 723745-25-3
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, making it a candidate for therapeutic applications.
- Lipophilicity : The ethoxy and propyl groups enhance the compound's lipophilicity, facilitating its penetration through cell membranes and allowing it to reach intracellular targets.
Enzyme Inhibition Studies
Recent studies have focused on the compound's ability to inhibit various enzymes:
- Carbonic Anhydrase Inhibition : Research indicates that this compound exhibits inhibitory effects on carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. The inhibition is competitive, suggesting that the compound binds to the active site.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Tests : In vitro studies demonstrated that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound in developing new antibiotics.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Chloro-3-methoxy-N,N-dipropylbenzenesulfonamide | Methoxy instead of ethoxy group | Similar enzyme inhibition profile |
4-Chloro-3-ethoxy-N,N-diethylbenzenesulfonamide | Ethyl groups instead of propyl | Reduced lipophilicity, lower activity |
4-Chloro-3-ethoxy-N,N-dipropylbenzenesulfonic acid | Sulfonic acid instead of sulfonamide | Increased solubility, different activity |
Case Studies
-
Case Study on Enzyme Inhibition :
- A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of sulfonamides, including this compound. The results indicated that modifications to the sulfonamide group significantly affected enzyme affinity and selectivity.
-
Antimicrobial Efficacy Evaluation :
- In a clinical trial setting, the compound was tested against various bacterial strains isolated from patients with infections. Results showed promising efficacy, particularly against resistant strains, highlighting its potential as a therapeutic agent in infectious diseases.
Properties
IUPAC Name |
4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3S/c1-4-9-16(10-5-2)20(17,18)12-7-8-13(15)14(11-12)19-6-3/h7-8,11H,4-6,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCAPXMZXULJMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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